molecular formula C17H17N3O5S2 B2393760 ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251631-99-8

ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

Cat. No.: B2393760
CAS No.: 1251631-99-8
M. Wt: 407.46
InChI Key: IZCZYQQHAJKBNB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a complex organic compound with a unique chemical structure

Preparation Methods

Synthetic routes for ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate involve multi-step organic synthesis. Key steps include the formation of the pyrido[2,3-e][1,2,4]thiadiazine core, followed by functional group modifications to introduce the ethyl acetate moiety.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

  • Oxidation

    Can be oxidized to form sulfoxide or sulfone derivatives.

  • Reduction

    Reduction of the carbonyl group can yield corresponding alcohols.

  • Substitution

    Can undergo nucleophilic substitution reactions at the electrophilic centers of the molecule. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products from these reactions depend on reaction conditions and the specific reactants used.

Scientific Research Applications

Ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate has several scientific research applications:

  • Chemistry

    Used as an intermediate in organic synthesis for the preparation of more complex molecules.

  • Biology

    Investigated for its potential biochemical activities, including enzyme inhibition.

  • Medicine

    Studied for potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

  • Industry

Comparison with Similar Compounds

Similar compounds include those with analogous pyrido[2,3-e][1,2,4]thiadiazine cores or similar functional groups. Unique properties of ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate may include specific binding affinities, stability under certain conditions, or distinct reactivity patterns. Similar compounds could include derivatives of pyrido[2,3-e][1,2,4]thiadiazine with different substituents or functional groups.

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Properties

IUPAC Name

ethyl 2-[4-(4-methylsulfanylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S2/c1-3-25-15(21)11-19-17(22)20(12-6-8-13(26-2)9-7-12)16-14(27(19,23)24)5-4-10-18-16/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCZYQQHAJKBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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